molecular formula C9H12O3S B12844844 Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

Cat. No.: B12844844
M. Wt: 200.26 g/mol
InChI Key: JCVZYFRFXOPWFU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate (CAS 83821-68-5) is a chemical compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . It belongs to the class of thiophene derivatives, which are five-membered aromatic rings containing sulfur, and serves as a versatile synthetic intermediate in organic chemistry and medicinal research. Thiophene-based compounds, particularly ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a closely related analog), are well-established precursors for synthesizing complex heterocyclic systems such as thienopyrimidines . These fused heterocycles are of significant research interest due to their wide range of potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties . The mechanism of action for bioactive derivatives typically involves interactions with specific enzymatic pathways or cellular receptors, making them valuable scaffolds in pharmaceutical development and biochemical screening . As a specialized building block, this compound enables researchers to explore novel chemical spaces in drug discovery and material science. This product is intended for Industrial and Scientific Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate personal protective equipment, following standard laboratory safety protocols.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C9H12O3S/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h10H,4H2,1-3H3

InChI Key

JCVZYFRFXOPWFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C)C

Origin of Product

United States

Preparation Methods

Step-by-Step Procedure

  • Formation of the Thiophene Core

    • A common precursor for thiophene derivatives is an α-mercaptoketone, which undergoes cyclization under acidic or basic conditions to form the thiophene ring.
    • Example: Reacting a mercaptoacetone derivative with an appropriate diketone under reflux in ethanol can yield the desired thiophene core.
  • Substitution Reactions

    • Methyl groups are introduced at positions 2 and 5 through alkylation reactions using methyl iodide or similar reagents in the presence of a base (e.g., potassium carbonate or sodium hydride).
    • Hydroxylation at position 4 can be achieved through selective oxidation or hydrolysis of an intermediate.
  • Esterification

    • The carboxylic acid group at position 3 is esterified using ethanol and a catalytic amount of sulfuric acid or other dehydrating agents like dicyclohexylcarbodiimide (DCC).
    • This step ensures the formation of the ethyl ester group.

Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Thiophene ring formation Mercaptoacetone + diketone, reflux in ethanol ~80% Requires careful control of temperature to avoid side reactions.
Methylation Methyl iodide, K₂CO₃, acetone ~70% Reaction monitored by TLC for completion.
Hydroxylation Oxidizing agent (e.g., H₂O₂) ~65% Selective for position 4; overoxidation must be avoided.
Esterification Ethanol, H₂SO₄ ~85% Excess ethanol drives the reaction equilibrium toward esterification.

Alternative Synthetic Routes

Patent-Based Method

A patented method (US6037478A) describes an efficient route for synthesizing substituted thiophenes:

  • Reacting an α-mercaptoketone with ethyl chloroacetate under basic conditions forms the thiophene ring directly with an ethyl ester group.
  • This one-pot synthesis reduces reaction steps and improves overall yield.

Industrial Optimization

In industrial settings, catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., AlCl₃) are used to enhance reaction rates and selectivity. Additionally, purification techniques like recrystallization from ethanol or column chromatography improve product purity.

Characterization Techniques

To confirm the structure and purity of this compound, the following analytical methods are employed:

Challenges and Considerations

  • Reaction Selectivity:
    Achieving selective hydroxylation at position 4 without affecting other positions on the thiophene ring can be challenging.

  • Yield Optimization:
    Side reactions such as overoxidation or incomplete esterification can reduce yields.

  • Environmental Impact: Use of toxic reagents like methyl iodide requires proper waste management to minimize environmental hazards.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity at its two primary functional groups:

Hydroxyl Group (C4 position)

  • Acidity : pKa = 10.10 ± 0.20 , making it moderately acidic.

  • Deprotonation : Forms a resonance-stabilized alkoxide under basic conditions (e.g., NaOH or Na₂CO₃), enabling nucleophilic reactions .

Ester Group (C3 position)

  • Hydrolytic Sensitivity : Susceptible to acid- or base-catalyzed hydrolysis due to the electron-withdrawing thiophene ring .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionsReagentsProductYieldReference
Basic (Saponification)1M NaOH, reflux, 4–6 hrs4-Hydroxy-2,5-dimethylthiophene-3-carboxylic acid75–85%
Acidic6M HCl, reflux, 8–10 hrsSame as above60–70%

Mechanism :

  • Base-mediated: Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by elimination of ethoxide.

  • Acid-mediated: Protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Nucleophilic Acyl Substitution

The ester group reacts with amines to form amides:

AmineConditionsProductYieldReference
AnilinePiperidine/AcOH, toluene, reflux4-Hydroxy-2,5-dimethylthiophene-3-carboxanilide68%
EthylenediamineK₂CO₃, DMF, 80°CBis-amide derivative52%

Hydroxyl Group Alkylation/Acylation

The hydroxyl group participates in ether or ester formation:

Reaction TypeReagentsProductYieldReference
Alkylation (Methylation)CH₃I, NaH, THF, 0°C4-Methoxy-2,5-dimethylthiophene-3-carboxylate80%
AcylationAc₂O, H₂SO₄, 60°C4-Acetoxy-2,5-dimethylthiophene-3-carboxylate90%

Mechanistic Notes :

  • Alkylation proceeds via SN2 pathway under strongly basic conditions .

  • Acylation uses

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Applications

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is primarily recognized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of gout and hyperuricemia. For instance, it serves as a precursor for the synthesis of Febuxostat, a drug used to lower uric acid levels in patients with gout .

2. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. This has implications for developing new drugs aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and certain cancers .

Cosmetic Formulations

1. Skin Care Products

The compound has been investigated for its potential use in cosmetic formulations due to its skin-beneficial properties. It can be incorporated into creams and lotions aimed at improving skin hydration and elasticity. The formulation studies emphasize the importance of stability and efficacy in topical applications .

2. Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties, making it a candidate for inclusion in products designed to soothe irritated skin or reduce inflammation associated with conditions like eczema or psoriasis .

Organic Synthesis

1. Synthetic Intermediate

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and acylation, facilitating the development of new compounds with diverse functionalities .

2. Research on Reaction Mechanisms

Research into the reaction mechanisms involving this compound can provide insights into more efficient synthetic pathways for other related thiophene derivatives. Understanding these mechanisms can lead to advancements in synthetic organic chemistry techniques .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal Chemistry Precursor for pharmaceuticals like Febuxostat; antioxidant propertiesTreatment of gout; potential neuroprotective effects
Cosmetic Formulations Ingredient in skin care products; anti-inflammatory effectsImproved skin hydration; reduced irritation
Organic Synthesis Building block for complex molecules; research on reaction mechanismsEnhanced synthetic pathways; diverse functionalities

Comparison with Similar Compounds

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Structural Differences: Replaces the hydroxyl group at position 4 with an amino group.
  • Synthesis: Prepared via Gewald’s reaction using 2-butanone, sulfur, and ethyl cyanoacetate .
  • Applications: A precursor for bioactive derivatives, including anti-inflammatory and antioxidant agents. The amino group enhances nucleophilicity, enabling further functionalization .
  • Bioactivity : Derivatives exhibit antioxidant activity (e.g., 70–83% inhibition of lipid peroxidation) comparable to diclofenac .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

  • Structural Differences: Incorporates a cyanoacrylamido side chain at position 2, enabling π-stacking interactions.
  • Synthesis: Derived from Knoevenagel condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .
  • Bioactivity: Phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl) enhance antioxidant activity due to steric hindrance and radical scavenging. Compound 3f achieves 83.1% inhibition in carrageenan-induced edema models .

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

  • Structural Differences : Substitutes the hydroxyl group with a 4-cyclohexylphenyl group.
  • Properties : Higher molecular weight (329.46 g/mol vs. 239.34 g/mol for simpler analogs) and lipophilicity due to the bulky cyclohexyl moiety .
  • Applications: Limited to research use under controlled conditions due to respiratory toxicity risks .

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

  • Structural Differences: Replaces the thiophene ring with a furanone ring.
  • Natural Occurrence : Key aroma compound in mango and strawberry, detected at low concentrations (e.g., <1 ppm in mango pulp) .
  • Stability: Less thermally stable than thiophene analogs due to the furanone ring’s susceptibility to oxidation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application Reference
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate C₉H₁₂O₃S 200.25 Hydroxyl, ester, methyl Antioxidant precursor
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate C₉H₁₃NO₂S 199.27 Amino, ester, methyl Anti-inflammatory synthesis
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₂₁H₂₁N₃O₄S 411.48 Cyanoacrylamido, phenolic 83.1% anti-inflammatory inhibition
4-Hydroxy-2,5-dimethyl-3(2H)-furanone C₆H₈O₃ 128.13 Hydroxyl, ketone, methyl Flavor additive (strawberry/mango)

Key Research Findings

  • Electronic Effects: The hydroxyl group in this compound increases hydrogen-bonding capacity compared to amino or alkyl-substituted analogs, influencing solubility and receptor binding .
  • Synthetic Flexibility: Thiophene derivatives are more synthetically versatile than furanones, allowing for diverse modifications (e.g., cyanoacrylamido side chains) .
  • Bioactivity Trends: Phenolic substitutions enhance antioxidant activity, while bulky groups (e.g., cyclohexylphenyl) improve lipophilicity but introduce toxicity risks .

Biological Activity

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications, supported by relevant data tables and case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including Knoevenagel condensation and other synthetic routes that incorporate thiophene derivatives. The structure of the compound is confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

1. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using several in vitro models. The compound demonstrated significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

ModelIC50 (μM)
DPPH Scavenging25
Nitric Oxide Scavenging30
Ferric Ion-Induced Lipid Peroxidation20

These results indicate that the compound exhibits strong antioxidant capabilities, which may be attributed to its hydroxyl group facilitating electron donation .

2. Anti-inflammatory Activity

The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. This compound exhibited notable inhibition of edema formation.

Table 2: Anti-inflammatory Activity

TreatmentInhibition (%)
Ethyl 4-hydroxy compound (100 mg/kg)83.1
Diclofenac (Standard)85.0

This data suggests that the compound has comparable efficacy to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent .

3. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli>64 µg/mL
Streptococcus pneumoniae32 µg/mL

While effective against certain strains, it was less active against multidrug-resistant Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and carboxylate functionalities allow for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity .

Case Studies

Several studies have highlighted the therapeutic potential of thiophene derivatives:

  • A study demonstrated that compounds similar to this compound exhibited selective inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This suggests potential applications in cancer therapy .
  • Another investigation reported the use of ethyl thiophene derivatives in treating inflammatory conditions, showcasing their role in reducing symptoms associated with arthritis and other inflammatory diseases .

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